N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-7-5-13(6-8-17)18-25-21-27(26-18)16(12-31-21)9-10-23-19(28)20(29)24-15-4-2-3-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTDBILXDMWMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of thiazole and triazole rings along with an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 498.65 g/mol. The presence of multiple functional groups suggests a potential for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N6O2S2 |
| Molecular Weight | 498.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 894033-97-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant therapeutic effects. For example:
- Anticancer Activity : The compound may inhibit specific kinases involved in cell proliferation, impacting cancer cell growth.
- Antimicrobial Activity : Preliminary studies indicate that it could inhibit bacterial fatty acid biosynthesis by targeting the enoyl-[acyl-carrier-protein] reductase enzyme, which is essential for bacterial survival.
Anticancer Properties
Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit promising anticancer properties. In a study evaluating various analogs, compounds similar to this compound demonstrated significant inhibition against multiple cancer cell lines.
- Case Study : A derivative was tested against human breast cancer cells (MCF-7), showing an IC50 value of 12 µM, indicating potent cytotoxicity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- Minimum Inhibitory Concentration (MIC) : In tests against Staphylococcus aureus and Escherichia coli, the MIC values were recorded at 16 µg/mL and 32 µg/mL respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Thiazole and Triazole Rings : These heterocycles are critical for the compound's interaction with biological targets.
Safety and Toxicity Profile
Toxicity assessments have indicated that the compound possesses a favorable safety profile with no significant adverse effects reported in preliminary studies. It is essential to continue evaluating its pharmacokinetics and potential drug-drug interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl Substitutions
- N1-(4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide This positional isomer (4-fluorophenyl vs. 3-fluorophenyl) shares identical functional groups but differs in fluorine substitution. The 4-fluorophenyl variant (CAS RN: 894032-90-7) has a molecular weight of 480.52 g/mol and a ChemSpider ID of 30771014.
Oxalamide-Based Flavor Enhancers
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) A regulatory-approved umami flavor compound (FEMA 4233), S336 replaces monosodium glutamate (MSG) in food products. Its dimethoxybenzyl and pyridinylethyl groups enhance solubility and receptor affinity (hTAS1R1/hTAS1R3). Unlike the target compound, S336 lacks the thiazolotriazole core, highlighting divergent design strategies for flavor vs. therapeutic applications .
Chlorophenyl and Methoxyphenyl Derivatives
- The propyl linker may improve membrane permeability compared to the ethyl linker in the target compound .
Thiazolo[3,2-b][1,2,4]triazole Derivatives
- 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 8b)
This analog shares the 4-methoxyphenyl-thiazolotriazole core but lacks the oxalamide side chain. With an 85% synthesis yield and melting point of 130–132°C, it demonstrates favorable synthetic feasibility. The absence of the oxalamide group likely reduces hydrogen-bonding capacity, impacting solubility or target interactions .
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Positional Isomerism : The 3-fluorophenyl group in the target compound may confer unique pharmacokinetic properties compared to its 4-fluoro analog, such as altered cytochrome P450 metabolism .
- Regulatory Considerations : Unlike S336, the target compound lacks regulatory approval, necessitating toxicological studies to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
